4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a compound notable for its multifaceted applications and unique chemical structure. It's commonly used in various fields of scientific research, especially in chemistry, biology, medicine, and industry due to its versatile properties.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O7S2/c1-39-26-18-25(30-28(31-26)40-2)32-41(35,36)22-15-11-21(12-16-22)29-27(34)20-9-13-23(14-10-20)42(37,38)33-17-5-7-19-6-3-4-8-24(19)33/h3-4,6,8-16,18H,5,7,17H2,1-2H3,(H,29,34)(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOJDYXMKOWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of complex organic reactions. Typically, it starts with the preparation of 3,4-dihydroquinolin-1(2H)-amine, which is then sulfonated to yield 3,4-dihydroquinolin-1(2H)-yl)sulfonyl chloride. This intermediate is then reacted with 4-aminobenzamide derivatives in the presence of a base to form the final product. Reaction conditions may vary, often involving solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production is scaled up using continuous flow processes to ensure consistent quality and yield. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity of the final product. The choice of reagents and the optimization of reaction conditions are crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is known to undergo several types of reactions, including:
Oxidation: : This compound can be oxidized under mild conditions to form sulfone derivatives.
Reduction: : Reductive conditions can cleave the sulfonamide bond, yielding aminobenzamide and quinoline derivatives.
Substitution: : It participates in nucleophilic substitution reactions, particularly at the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures, acidic or basic environments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions are often structurally related compounds, such as sulfone analogs from oxidation, and various quinoline and benzamide derivatives from reduction and substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its reactivity allows for the exploration of various synthetic pathways, providing insights into reaction mechanisms.
Biology
Biologically, it serves as a ligand in binding studies due to its ability to interact with proteins and enzymes. This makes it valuable in drug discovery and development, particularly in identifying new therapeutic targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-inflammatory and anticancer properties. Its structure-activity relationship (SAR) helps in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Industrial applications include its use in the synthesis of advanced materials, such as polymers and nanocomposites. Its unique chemical properties enhance the performance and durability of these materials.
Mechanism of Action
The compound exerts its effects primarily through binding interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that modulate cellular responses, making it a valuable tool in pharmacology.
Comparison with Similar Compounds
Compared to similar compounds, such as other sulfonamide and benzamide derivatives, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide stands out due to its unique combination of a quinoline ring and sulfonamide group. This structure imparts distinct reactivity and binding properties.
List of Similar Compounds
Sulfonamide derivatives like sulfamethoxazole
Benzamide derivatives such as metoclopramide
Other quinoline derivatives like chloroquine
These comparisons highlight the unique aspects of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, particularly its versatile applications and distinctive chemical behavior.
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound belongs to the class of sulfonamide derivatives and features multiple functional groups that contribute to its biological activity:
- Molecular Formula : C25H22N4O5S3
- Molecular Weight : 554.65 g/mol
- Key Functional Groups :
- Sulfonamide group
- Benzamide moiety
- Dihydroquinoline ring
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of their activities. Additionally, the quinoline structure may intercalate with DNA or bind to other biomolecules, affecting their functions and stability.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity, while the quinoline structure has been linked to antifungal effects. Studies show that derivatives can inhibit key enzymes involved in bacterial resistance mechanisms.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Antibacterial | Various bacterial strains | Inhibition of bacterial enzymes |
| Antifungal | Phytopathogenic fungi | Disruption of fungal cell wall synthesis |
Anticancer Activity
The compound has shown promise in anticancer applications. Its structural components allow it to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways.
| Cancer Type | Mechanism | References |
|---|---|---|
| Breast cancer | Induction of apoptosis | |
| Lung cancer | Inhibition of tumor growth |
Case Studies
Several studies have explored the biological activity of compounds related to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide :
- Antibacterial Studies : A study demonstrated that derivatives exhibited effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL.
- Anticancer Studies : Another research highlighted the compound's ability to inhibit cell growth in various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values ranging from 10 to 20 µM.
Q & A
Q. What are the critical parameters for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including sulfonamide coupling and benzamide formation. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
- Temperature control : 60–80°C for sulfonyl chloride coupling to avoid side reactions .
- Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : H and C NMR confirm quinoline, pyrimidine, and sulfonamide moieties. Aromatic protons appear at δ 7.0–8.5 ppm, while sulfonamide protons resonate near δ 10.5 ppm .
- IR : Peaks at 1320–1350 cm (S=O stretching) and 1650–1680 cm (amide C=O) validate functional groups .
- HRMS : Exact mass matching within 3 ppm error ensures molecular integrity .
Q. How does the compound interact with biological targets in preliminary assays?
The sulfonamide and benzamide groups enable hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinase targets). Initial screens use:
- Enzyme inhibition assays : IC values measured via fluorometric or colorimetric methods .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) evaluates membrane permeability .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability without compromising activity?
- Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility (e.g., Omura-Sharma-Swern oxidation adapted for diazo intermediates) .
- Catalysts : Pd/C or CuI for Suzuki-Miyaura coupling of pyrimidine fragments .
- DoE (Design of Experiments) : Statistical models optimize variables (e.g., pH, stoichiometry) to maximize yield .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation includes:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Structural analogs : Compare with derivatives (e.g., 4-chloro or 4-nitro substitutions) to isolate pharmacophore contributions .
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Molecular docking : AutoDock Vina predicts binding modes to targets like DHFR (dihydrofolate reductase). Key interactions: quinoline with hydrophobic pockets, sulfonamide with catalytic residues .
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with IC to prioritize analogs .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Methodological Challenges and Solutions
Q. What analytical approaches troubleshoot low yields in the final coupling step?
- Intermediate trapping : Use quenching agents (e.g., MeOH) to isolate unstable intermediates for LC-MS analysis .
- Byproduct identification : F NMR (if fluorinated analogs are synthesized) detects undesired sulfonate esters .
- Solvent screening : Switch to DMSO for improved solubility of sterically hindered intermediates .
Q. How are stability and shelf-life evaluated under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC .
- Lyophilization : Assess hygroscopicity by storing at 25°C/60% RH and measuring water content via Karl Fischer titration .
Key Research Gaps
- Crystallographic data : No X-ray structures of the compound bound to targets are available. Propose co-crystallization trials with DHFR or kinase domains .
- In vivo pharmacokinetics : Limited data on oral bioavailability. Recommend PK/PD studies in rodent models using radiolabeled compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
